Product packaging for Raddeanoside R16(Cat. No.:)

Raddeanoside R16

Cat. No.: B13734848
M. Wt: 1499.6 g/mol
InChI Key: ZPSFHHIZWMURAT-WDJVZMNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raddeanoside R16 (CAS 824401-05-0) is an oleanane-type triterpenoid saponin isolated from the rhizome of the plant Anemone raddeana Regel (Ranunculaceae) . With a molecular formula of C70H114O34 and a molar mass of 1499.63 g/mol, this compound is a subject of interest in natural product and phytochemical research . The study of saponins like this compound is significant due to their diverse biological activities, which include potential anti-inflammatory, antimicrobial, and immunomodulatory effects . Research indicates that the chemical profile of Anemone raddeana , including the content of its various saponin components, can be altered through traditional processing methods such as vinegar treatment, which may enhance its properties for therapeutic applications . This compound is provided as a high-purity material for laboratory research and further manufacturing use only. It is intended for in vitro studies and is not intended for diagnostic or therapeutic human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H114O34 B13734848 Raddeanoside R16

Properties

Molecular Formula

C70H114O34

Molecular Weight

1499.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C70H114O34/c1-26-38(74)44(80)49(85)59(94-26)101-54-32(22-72)97-57(52(88)47(54)83)92-24-33-42(78)46(82)51(87)61(98-33)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)100-63-56(43(79)34(25-93-63)99-60-50(86)45(81)41(77)31(21-71)96-60)103-62-53(89)55(39(75)27(2)95-62)102-58-48(84)40(76)30(73)23-91-58/h10,26-27,29-63,71-89H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,67-,68+,69+,70-/m0/s1

InChI Key

ZPSFHHIZWMURAT-WDJVZMNKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Safety Operating Guide

Personal protective equipment for handling Raddeanoside R16

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Raddeanoside R16

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general principles of laboratory safety, information on related compounds, and the source organism, Anemone raddeana. Researchers must conduct a thorough risk assessment and consult with their institution's safety officer before handling this compound. The information provided here is for guidance purposes and does not replace a substance-specific SDS.

This compound is an oleanane-type saponin isolated from the rhizomes of Anemone raddeana.[1] While specific toxicity data for this compound is not available, extracts from Anemone raddeana have been reported to have hemolytic and other toxic effects, which underscores the need for careful handling.[2]

Summary of Related Compounds
Compound/ExtractCAS NumberMolecular FormulaNotes
This compoundNot FoundNot FoundAn oleanane-type saponin isolated from Anemone raddeana.[1]
Raddeanoside 20335354-79-5C47H76O17A triterpenoid isolated from Anemone raddeana that can suppress superoxide generation.[3][4]
Anemone raddeana ExtractNot ApplicableMixtureUsed in traditional medicine but also reported to have hemolytic and toxic effects.[2][5]

Operational Plan: Handling and Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a cautious approach is warranted. The following PPE and handling procedures are recommended as a minimum standard.

Engineering Controls
  • Ventilation: All handling of solid this compound and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Safety glasses with side shields or a face shield.Protects against splashes and airborne particles.
Skin Nitrile gloves (double-gloving recommended) and a lab coat.Prevents skin contact. The potential for dermal toxicity is unknown.
Respiratory Use within a chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator may be necessary.Prevents inhalation of the powdered compound.
Handling Procedures
  • Weighing: If possible, weigh this compound in a powder containment hood or a designated area within a chemical fume hood to prevent dissemination of the powder.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization: Unused this compound and any solutions should be treated as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect any unused solid this compound in a clearly labeled, sealed container.

    • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.

    • Contaminated Materials: Dispose of any contaminated materials (e.g., pipette tips, gloves, weighing paper) in a designated solid hazardous waste container.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal, as well as your institution's specific protocols.

Experimental Workflow and Safety Diagram

The following diagram illustrates a general workflow for handling a novel chemical compound like this compound, incorporating safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review Literature & Obtain SDS (if available) B Conduct Risk Assessment A->B C Prepare Work Area & Verify Engineering Controls B->C D Don Appropriate PPE C->D E Weigh Compound in Containment Hood D->E F Prepare Stock Solution in Fume Hood E->F G Perform Experiment F->G H Decontaminate Work Surfaces G->H I Segregate & Label Waste (Solid, Liquid, Sharps) H->I J Dispose of Waste via Institutional Protocol I->J K Remove PPE & Wash Hands J->K

Caption: General workflow for handling this compound, emphasizing safety procedures.

References

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